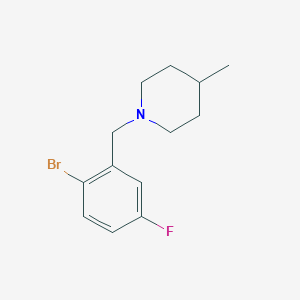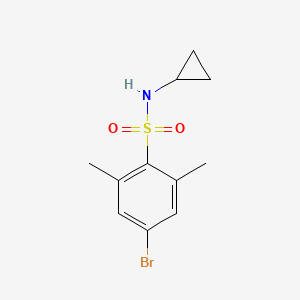
(1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride is a chemical compound that features a triazole ring, an aminopropyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution reactions.
Methanol Moiety Addition: The methanol group is usually added through a reduction reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring into more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated heterocycles.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for drug design and development.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine
Industry
In industry, it can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the aminopropyl group can engage in ionic interactions, facilitating binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(3-aminopropyl)triethoxysilane: Used in surface modification and silanization.
(3-aminopropyl)trimethoxysilane: Similar applications in surface chemistry.
Uniqueness
(1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride is unique due to its combination of a triazole ring and an aminopropyl group, which provides a versatile platform for chemical modifications and biological interactions.
Properties
IUPAC Name |
[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12N4O.3ClH/c2*7-2-1-3-10-4-6(5-11)8-9-10;;;/h2*4,11H,1-3,5,7H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOQXRIAIXGAMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCN)CO.C1=C(N=NN1CCCN)CO.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl3N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
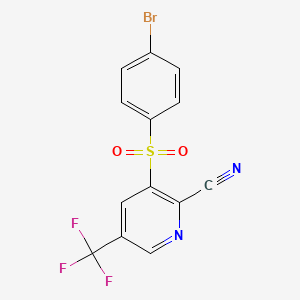
![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B1381123.png)
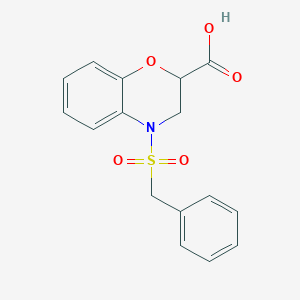
![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)
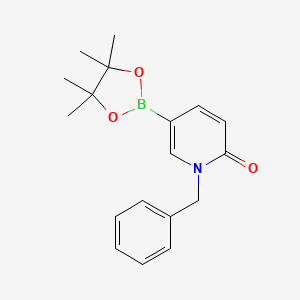

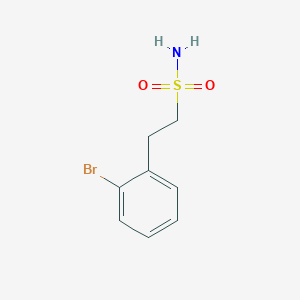
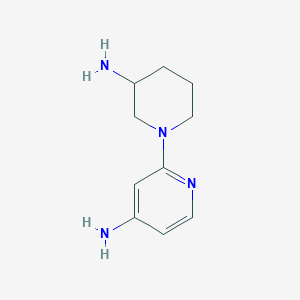
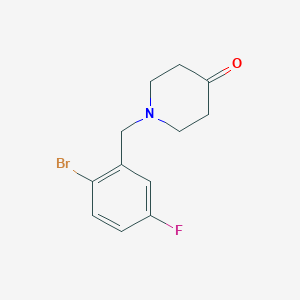

![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)
![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)
